1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate 1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14537644
InChI: InChI=1S/C16H23NO4/c1-3-20-15-6-4-14(5-7-15)16(18)21-13(2)12-17-8-10-19-11-9-17/h4-7,13H,3,8-12H2,1-2H3
SMILES:
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate

CAS No.:

Cat. No.: VC14537644

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate -

Specification

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name 1-morpholin-4-ylpropan-2-yl 4-ethoxybenzoate
Standard InChI InChI=1S/C16H23NO4/c1-3-20-15-6-4-14(5-7-15)16(18)21-13(2)12-17-8-10-19-11-9-17/h4-7,13H,3,8-12H2,1-2H3
Standard InChI Key RXGOPUFGXWGJTO-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)OC(C)CN2CCOCC2

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound comprises two primary components:

  • 4-Ethoxybenzoic acid: A substituted benzoic acid with an ethoxy group at the para position.

  • 1-(Morpholin-4-yl)propan-2-ol: A secondary alcohol featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to the propan-2-ol backbone via the nitrogen atom.

The ester linkage connects the carboxylic acid group of 4-ethoxybenzoic acid to the hydroxyl group of the morpholine-containing alcohol. The full IUPAC name reflects this connectivity: 1-(morpholin-4-yl)propan-2-yl 4-ethoxybenzoate.

Comparative Structural Analysis

Several analogs in the provided search results share key structural motifs with the target compound:

  • 2,6-Dichloro-3-(2-morpholin-4-yl-ethoxy)-benzoic acid ester : This compound features a morpholine-ethyl ether group linked to a dichlorobenzoate ester, highlighting the prevalence of morpholine-ether spacers in ester-based drug candidates.

  • 2-Ethoxy-1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazole-5-sulfonic acid 4-fluoro-benzylamide : Demonstrates the use of morpholine-ethyl groups in sulfonamide derivatives, underscoring the role of morpholine in enhancing solubility and bioavailability.

Synthetic Pathways and Reactivity

Proposed Synthesis Route

While no direct synthesis is documented for the target compound, analogous esters in the search results suggest a two-step process:

  • Synthesis of 1-(morpholin-4-yl)propan-2-ol:

    • Reaction of morpholine with epichlorohydrin or glycidol derivatives to form the propan-2-ol-morpholine adduct.

  • Esterification with 4-ethoxybenzoic acid:

    • Acid-catalyzed (e.g., H₂SO₄) or coupling reagent-mediated (e.g., DCC/DMAP) esterification between the alcohol and acid.

This route aligns with methods used for similar morpholine-containing esters, such as the synthesis of 2-ethoxy-1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazole-5-sulfonic acid derivatives , which employ nucleophilic substitution and esterification steps.

Stability and Reactivity Considerations

  • Hydrolysis Sensitivity: The ester group is prone to hydrolysis under acidic or basic conditions, a property observed in 2,6-dichloro-3-(2-morpholin-4-yl-ethoxy)-benzoic acid esters , which are stabilized by electron-withdrawing chloro substituents.

  • Morpholine Ring Reactivity: The morpholine nitrogen may participate in hydrogen bonding or act as a weak base, influencing solubility and intermolecular interactions.

Physicochemical Properties

Predicted Properties

Using data from structurally related compounds (Table 1), the following properties are extrapolated:

Table 1: Comparative Physicochemical Data

PropertyTarget Compound (Predicted)Analog Analog
Molecular FormulaC₁₆H₂₁NO₄C₂₅H₂₇Cl₂NO₇SC₂₂H₂₇FN₄O₄S
Molecular Weight (g/mol)299.3556.5462.5
LogP (Octanol-Water)~2.13.8 2.9
Aqueous Solubility (mg/mL)Low (<1)0.05 0.12

Key observations:

  • The absence of electronegative substituents (e.g., Cl, F) in the target compound may result in higher lipophilicity compared to and .

  • The ethoxy group in the benzoate moiety could enhance metabolic stability relative to shorter alkoxy chains.

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